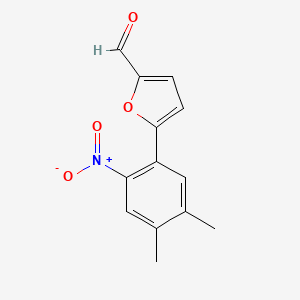
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is a compound belonging to the class of arylfuran derivatives These compounds are characterized by the presence of a furan ring substituted with an aryl group The specific structure of this compound includes a furan ring bonded to a 4,5-dimethyl-2-nitrophenyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. In this reaction, 1-bromo-4,5-dimethyl-2-nitrobenzene is reacted with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst, such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of dimethoxyethane, ethanol, and water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(4,5-Dimethyl-2-aminophenyl)furan-2-carbaldehyde.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the synthesis of polymeric materials and as a modifying agent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is not fully understood. its biological activity is likely due to the presence of the nitro and aldehyde functional groups, which can interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde: Similar structure but with a single methyl group.
5-(2-Nitrophenyl)furan-2-carbaldehyde: Lacks the methyl groups present in 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both methyl groups and the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-5-11(12(14(16)17)6-9(8)2)13-4-3-10(7-15)18-13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFBIXLIJOSHED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
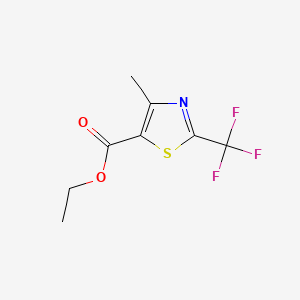
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)
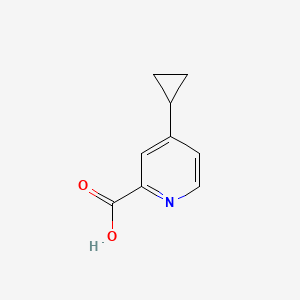
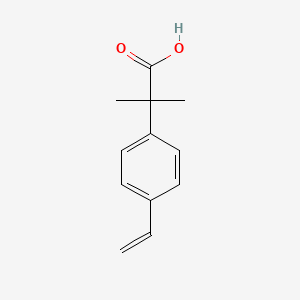
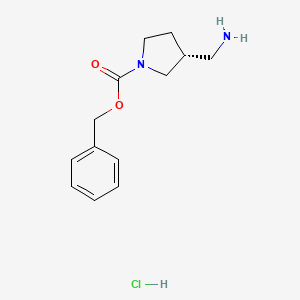
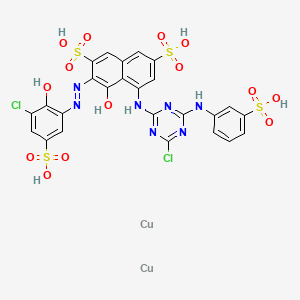
![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)
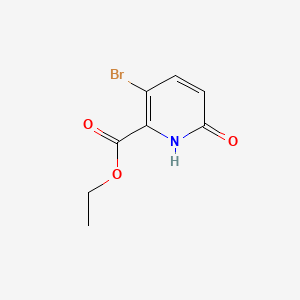
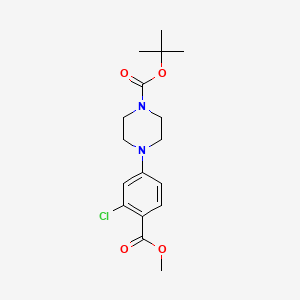
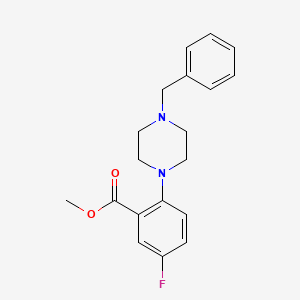

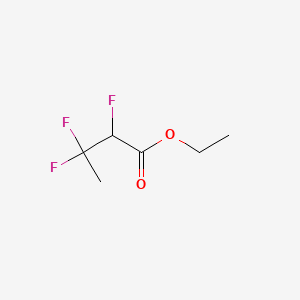
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)
![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)
